![molecular formula C19H25N5O2 B158527 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione CAS No. 133563-07-2](/img/structure/B158527.png)
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione, also known as theophylline-7-acetic acid, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterase, the levels of cyclic AMP and cyclic GMP increase, leading to relaxation of smooth muscles and bronchodilation. It also has a positive inotropic effect on the heart, increasing cardiac output and improving cardiac function.
Efectos Bioquímicos Y Fisiológicos
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, leading to relaxation of smooth muscles and bronchodilation. It also increases the contractility of cardiac muscle, leading to improved cardiac function. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase inhibition. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are a number of future directions for research on 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop safer dosing strategies.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione involves the reaction of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione with acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension, due to its ability to improve cardiac function and reduce blood pressure.
Propiedades
Número CAS |
133563-07-2 |
|---|---|
Nombre del producto |
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
Fórmula molecular |
C19H25N5O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-14(12-15-8-6-5-7-9-15)21(2)10-11-24-13-20-17-16(24)18(25)23(4)19(26)22(17)3/h5-9,13-14H,10-12H2,1-4H3 |
Clave InChI |
CYWYUYISKCGNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Sinónimos |
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+)-isomer 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+-)-isomer MPEAPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



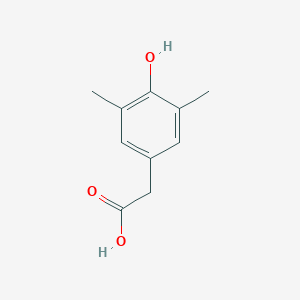
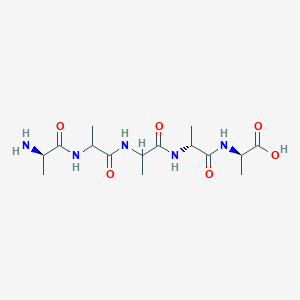

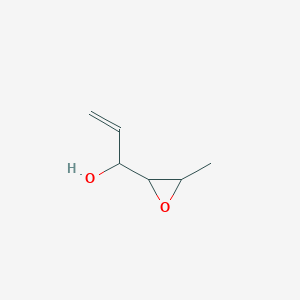
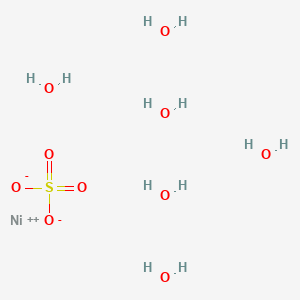
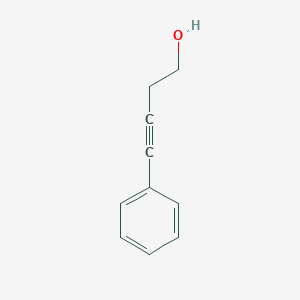
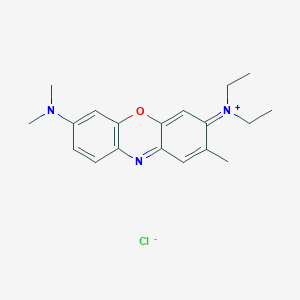
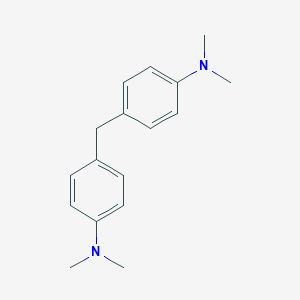
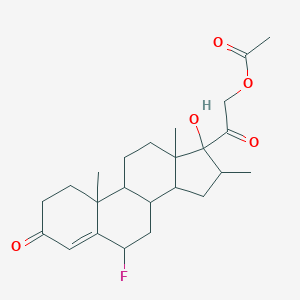
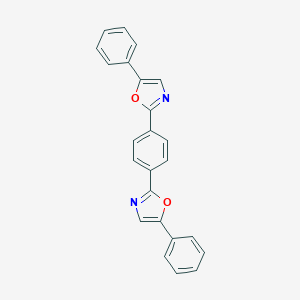
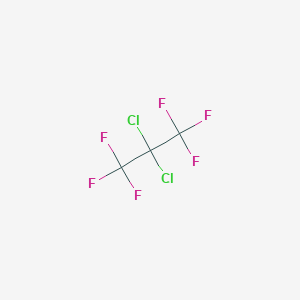
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)